2-(6-Chloropyridazin-4-yl)acetic acid
Description
2-(6-Chloropyridazin-4-yl)acetic acid is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at the 6-position and an acetic acid group at the 4-position. Pyridazine derivatives are known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-(6-chloropyridazin-4-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-1-4(2-6(10)11)3-8-9-5/h1,3H,2H2,(H,10,11) |
InChI Key |
QTEBJBNJJATETR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyridazine with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of 2-(6-Chloropyridazin-4-yl)acetic acid may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Chloropyridazin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-Chloropyridazin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Electronic Effects
- Heterocyclic Core Variations :
- Pyridazine (two adjacent nitrogen atoms) offers greater polarity and hydrogen-bonding capacity compared to pyridine or pyrimidine.
- Pyrazine (two para nitrogen atoms) and pyrimidine (meta nitrogens) alter electron distribution, affecting reactivity and target interactions.
- Substituent Positioning: Chlorine at the 6-position on pyridazine (vs. Acetic acid at the 4-position (pyridazine) vs. 2-position (pyrazine) modifies spatial orientation in binding pockets.
Pharmacological Implications
- Lipophilicity : Thio (-S-) and cyclopentyl groups increase membrane permeability but may reduce aqueous solubility.
- Metabolic Stability : Fluorine and iodine substituents resist oxidative metabolism, extending half-life.
- Target Selectivity : Bulky groups (e.g., cyclopentyl) enhance selectivity by excluding off-target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
